

# Impromidine vs. Histamine: A Comparative In Vivo Efficacy Guide

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## Compound of Interest

Compound Name: *Impromidine*

Cat. No.: *B1671804*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of **Impromidine** and histamine, focusing on their efficacy as histamine H2-receptor agonists. The information presented is collated from key preclinical and clinical studies to assist in research and development.

## Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from comparative in vivo studies of **Impromidine** and histamine.

Parameter	Species	Impromidin e Effect	Histamine Effect	Relative Potency (Impromidin e vs. Histamine)	Citation
Gastric Acid Secretion	Conscious Dogs	ED50: 3.8 nmol/kg·hr	ED50: 145 nmol/kg·hr	~38 times more potent	[1]
Healthy Humans	10 µg/kg·h <sup>-1</sup> i.v. produced near maximal acid secretion	40 µg/kg·h <sup>-1</sup> i.v. produced similar gastric secretory responses	Impromidine is more potent	[2]	
Anesthetized Rabbits	More potent than histamine in vivo	Less potent than Impromidine	Impromidine is more potent	[3][4]	
Heart Rate	Conscious Dogs	ED50: 5.6 nmol/kg·hr (increase)	ED50: 172 nmol/kg·hr (increase)	~30 times more potent	[1]
Blood Pressure	Conscious Dogs	Fall in systolic blood pressure	Fall in systolic blood pressure	Impromidine produced the same maximum fall as histamine.	
Cats and Rats	Lowers blood pressure	Similar responses in mepyramine- treated cats	-		
Cardiovascul ar Effects	Healthy Humans	Less marked cardiovascula r effects	More pronounced cardiovascula r effects (e.g., headache)	Impromidine has a more favorable side-effect profile.	

### Key Findings:

- **Impromidine** is a significantly more potent H<sub>2</sub>-receptor agonist than histamine in stimulating gastric acid secretion and increasing heart rate in vivo.
- Both agents produce a similar maximal fall in systolic blood pressure.
- In human studies, **Impromidine** demonstrates a better cardiovascular side-effect profile compared to histamine.
- The effects of both **Impromidine** and histamine on gastric secretion, heart rate, and blood pressure are mediated by H<sub>2</sub>-receptors, as they are competitively inhibited by H<sub>2</sub>-antagonists like cimetidine.

## Experimental Protocols

Below are detailed methodologies from key experiments that compared the in vivo efficacy of **Impromidine** and histamine.

### Study 1: Gastric Secretion, Heart Rate, and Blood Pressure in Conscious Dogs

- Objective: To compare the H<sub>2</sub>-receptor-mediated effects of **Impromidine** and histamine on gastric acid secretion, heart rate, and systolic blood pressure.
- Subjects: Five conscious gastric fistula dogs.
- Drug Administration:
  - **Impromidine**: Administered in a step-dose response ranging from 0.46 to 46 nmol/kg·hr in 45-minute steps. This was performed with and without a background infusion of the H<sub>2</sub>-antagonist cimetidine (2 µmol/kg·hr).
  - Histamine Acid Phosphate: Administered in a seven-step dose-response from 18 to 1350 nmol/kg·hr.
- Measurements:

- Gastric HCl output was measured from the gastric fistula.
- Heart rate (HR) was monitored.
- Systolic blood pressure was recorded.
- Data Analysis: The dose-response curves for both agonists were compared to determine their relative potency (ED50 values) and maximal effects. The inhibitory effect of cimetidine was used to confirm H2-receptor mediation.

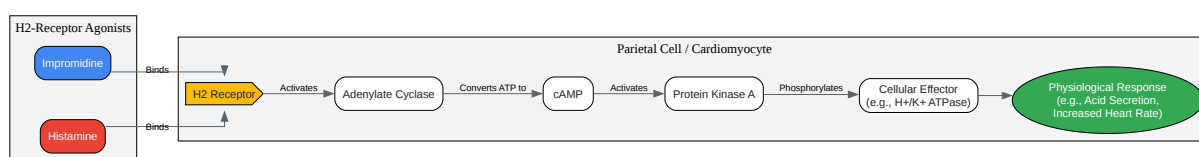
## Study 2: Gastric Secretory Studies in Humans

- Objective: To evaluate the efficacy and safety of **Impromidine** as a gastric acid secretagogue in healthy human volunteers and compare it to histamine and pentagastrin.
- Subjects: Healthy male volunteers.
- Drug Administration:
  - **Impromidine**: Administered intravenously at a dose of  $10 \mu\text{g}/\text{kg}\cdot\text{h}^{-1}$  to achieve near-maximal acid secretion. A log dose-response curve was generated over a range of  $2.5\text{--}20 \mu\text{g}/\text{kg}\cdot\text{h}^{-1}$ .
  - Histamine Acid Phosphate: Administered intravenously at  $40 \mu\text{g}/\text{kg}\cdot\text{h}^{-1}$ .
  - Cimetidine: Used as an antagonist at  $0.5 \text{ mg}/\text{kg}\cdot\text{h}^{-1}$  and  $2 \text{ mg}/\text{kg}\cdot\text{h}^{-1}$  to demonstrate competitive antagonism.
- Measurements:
  - Gastric acid secretion was measured.
  - Cardiovascular effects, including heart rate and blood pressure, were monitored.
  - Side effects such as headache, nausea, and abdominal discomfort were recorded.
- Data Analysis: The gastric secretory responses to **Impromidine**, histamine, and pentagastrin were compared. The shift in the **Impromidine** dose-response curve in the presence of

cimetidine was analyzed to confirm competitive antagonism at the H<sub>2</sub>-receptor.

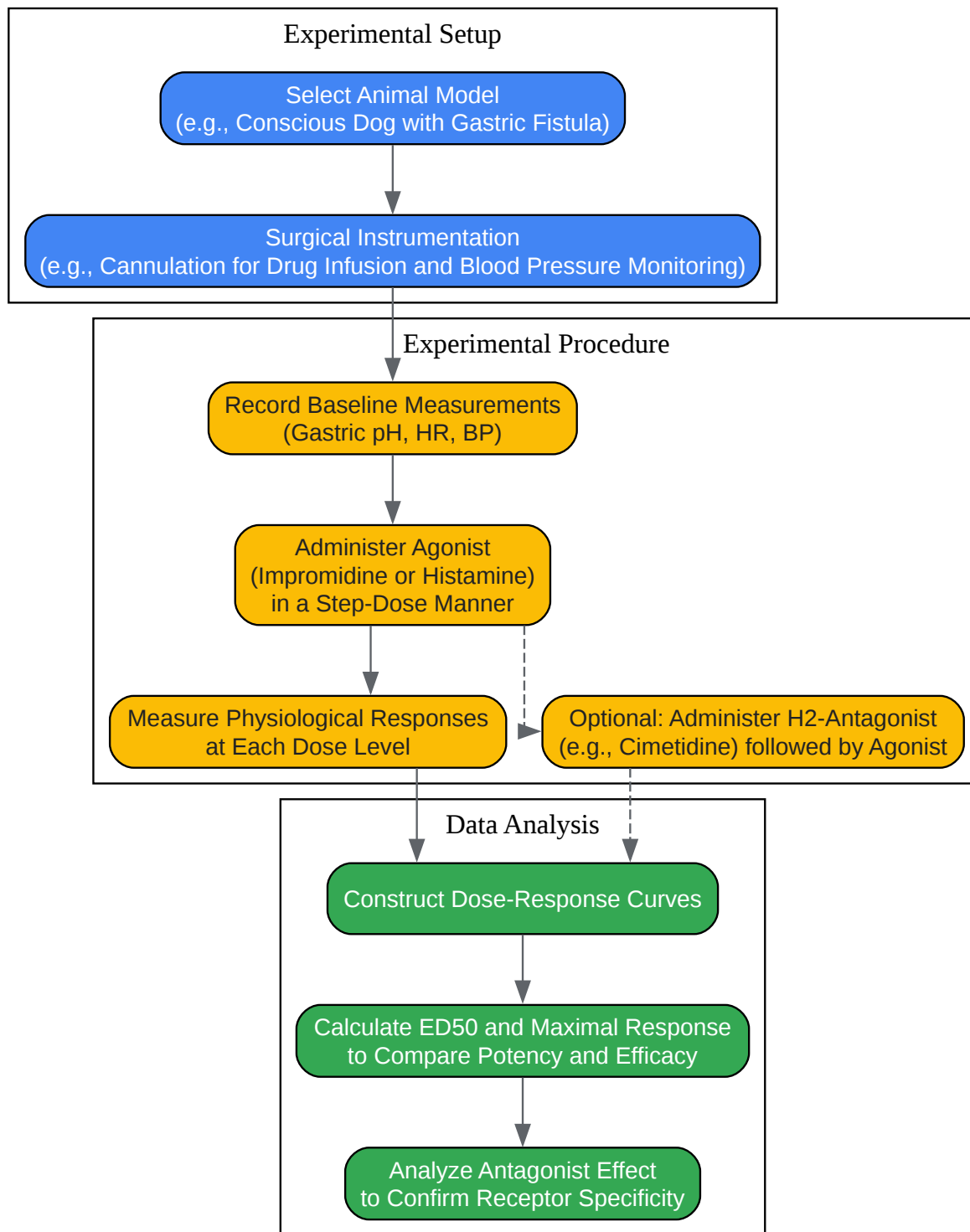
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway for H<sub>2</sub>-receptor activation and a typical experimental workflow for comparing H<sub>2</sub>-receptor agonists in vivo.



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Caption: H<sub>2</sub>-Receptor signaling pathway activated by **Impromidine** and Histamine.



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Caption: In vivo experimental workflow for comparing H2-receptor agonists.

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